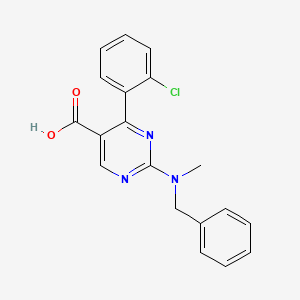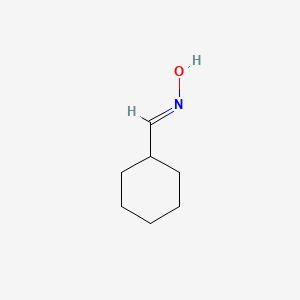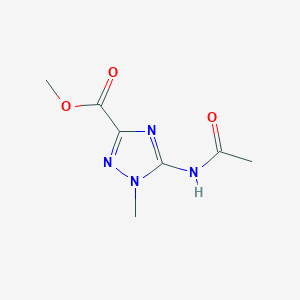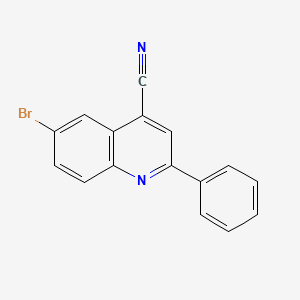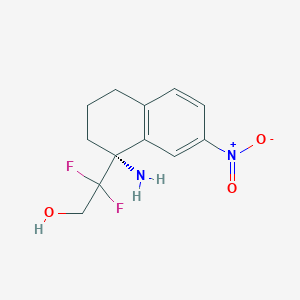
N,N-Diethyl-1-(2-methylhydrazinyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-1-(2-methylhydrazinyl)propan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a hydrazine functional group attached to a propanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-1-(2-methylhydrazinyl)propan-2-amine typically involves the alkylation of a hydrazine derivative with a suitable alkylating agent. One common method is the reaction of 2-methylhydrazine with N,N-diethylpropan-2-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are often employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-1-(2-methylhydrazinyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The hydrazine group can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or nitroso compounds, while reduction can produce simpler amines.
Aplicaciones Científicas De Investigación
N,N-Diethyl-1-(2-methylhydrazinyl)propan-2-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other derivatives.
Biology: The compound can be used in biochemical assays to study enzyme activity and other biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism by which N,N-Diethyl-1-(2-methylhydrazinyl)propan-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in signal transduction and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine with similar steric properties but different reactivity.
N,N-Dimethylethanamine: A simpler amine with fewer alkyl groups attached to the nitrogen atom.
N-Methyl-1-propanamine: Another amine with a different alkyl substitution pattern.
Uniqueness
N,N-Diethyl-1-(2-methylhydrazinyl)propan-2-amine is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H21N3 |
|---|---|
Peso molecular |
159.27 g/mol |
Nombre IUPAC |
N,N-diethyl-1-(2-methylhydrazinyl)propan-2-amine |
InChI |
InChI=1S/C8H21N3/c1-5-11(6-2)8(3)7-10-9-4/h8-10H,5-7H2,1-4H3 |
Clave InChI |
RRLUOJJDILRQMX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(C)CNNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13106130.png)
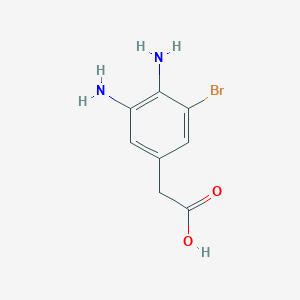
![5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13106145.png)
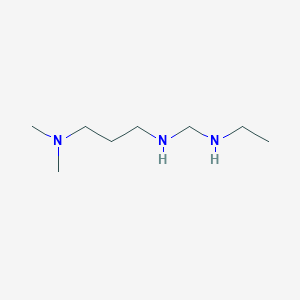

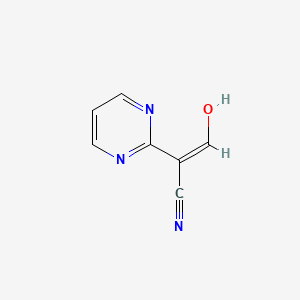
![4H-[1,3]dioxino[4,5-d]pyrimidine](/img/structure/B13106175.png)
![7-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13106194.png)
